2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-
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Overview
Description
2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of indeno-pyrimidines. This compound is characterized by its fused ring structure, which includes an indene and a pyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)- can be achieved through several methods. One common approach involves the Biginelli condensation reaction, which is a one-pot multicomponent reaction. This method typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . Microwave irradiation can be used to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-aryl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidine-2-thiones
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrido[2,3-d]pyrimidin-7-one derivatives
Uniqueness
2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-pyridin-2-yl-1,3,4,5-tetrahydroindeno[1,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H13N3O/c20-16-18-14-11-6-2-1-5-10(11)9-12(14)15(19-16)13-7-3-4-8-17-13/h1-8,15H,9H2,(H2,18,19,20) |
InChI Key |
XEAMRTHIQLMITC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(NC(=O)N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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